[(2-Bromo-4-methylphenyl)methyl](oxolan-2-ylmethyl)amine [(2-Bromo-4-methylphenyl)methyl](oxolan-2-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.: 1549084-74-3
VCID: VC2596771
InChI: InChI=1S/C13H18BrNO/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h4-5,7,12,15H,2-3,6,8-9H2,1H3
SMILES: CC1=CC(=C(C=C1)CNCC2CCCO2)Br
Molecular Formula: C13H18BrNO
Molecular Weight: 284.19 g/mol

[(2-Bromo-4-methylphenyl)methyl](oxolan-2-ylmethyl)amine

CAS No.: 1549084-74-3

Cat. No.: VC2596771

Molecular Formula: C13H18BrNO

Molecular Weight: 284.19 g/mol

* For research use only. Not for human or veterinary use.

[(2-Bromo-4-methylphenyl)methyl](oxolan-2-ylmethyl)amine - 1549084-74-3

Specification

CAS No. 1549084-74-3
Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
IUPAC Name N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine
Standard InChI InChI=1S/C13H18BrNO/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h4-5,7,12,15H,2-3,6,8-9H2,1H3
Standard InChI Key IZYAYNHASGGCAC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CNCC2CCCO2)Br
Canonical SMILES CC1=CC(=C(C=C1)CNCC2CCCO2)Br

Introduction

Chemical Properties and Structural Characteristics

Physical and Chemical Identification Data

The compound (2-Bromo-4-methylphenyl)methylamine is characterized by specific physicochemical properties that are essential for its identification and utilization in various applications. Below is a comprehensive table summarizing its key chemical identification parameters:

ParameterValue
CAS Number1549084-74-3
Molecular FormulaC₁₃H₁₈BrNO
Molecular Weight284.19 g/mol
IUPAC NameN-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine
PubChem Compound ID91636107
Standard InChIInChI=1S/C13H18BrNO/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h4-5,7,12,15H,2-3,6,8-9H2,1H3
Standard InChIKeyIZYAYNHASGGCAC-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)CNCC2CCCO2)Br
Canonical SMILESCC1=CC(=C(C=C1)CNCC2CCCO2)Br
MDL NumberMFCD24229502

The structural features of (2-Bromo-4-methylphenyl)methylamine include a bromine atom at the ortho position of the aromatic ring, which influences its reactivity patterns. The methyl group at the para position provides additional electronic effects, while the amine linkage serves as a nucleophilic center for various chemical transformations. The oxolane (tetrahydrofuran) moiety introduces a cyclic ether structure that can participate in hydrogen bonding and other non-covalent interactions .

Structural Analysis

The molecular structure of (2-Bromo-4-methylphenyl)methylamine can be divided into several key components:

  • A 2-bromo-4-methylphenyl group, which consists of a benzene ring with a bromine substituent at position 2 and a methyl group at position 4

  • A methylene bridge (-CH₂-) connecting the aromatic ring to the amine nitrogen

  • A secondary amine (-NH-) functional group serving as the central linkage

  • An oxolan-2-ylmethyl group (tetrahydrofuran with a methylene substituent), which introduces a cyclic ether component to the molecule

These structural features contribute to the compound's chemical reactivity, solubility properties, and potential interactions with biological systems. The bromine atom serves as a potential site for further functionalization through various transition metal-catalyzed cross-coupling reactions, while the amine group can participate in nucleophilic substitutions and condensation reactions .

Synthesis Methods

General Synthetic Routes

The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves several steps utilizing standard organic chemistry techniques. The most common approaches include:

  • Reductive amination between 2-bromo-4-methylbenzaldehyde and oxolan-2-ylmethanamine

  • Nucleophilic substitution reactions involving 2-bromo-4-methylbenzyl halides and oxolan-2-ylmethanamine

  • Sequential bromination of 4-methylbenzyl derivatives followed by amine coupling with oxolane derivatives

The choice of synthetic route depends on the availability of starting materials, required purity, and scale of production. Each method offers specific advantages in terms of yield, stereocontrol, and functional group compatibility.

Detailed Synthetic Procedures

A typical synthesis procedure for (2-Bromo-4-methylphenyl)methylamine involves the following key steps:

  • Preparation of 2-bromo-4-methylbenzyl derivative: This can be achieved through selective bromination of 4-methylbenzyl alcohol or 4-methylbenzaldehyde using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts.

  • Conversion to a reactive intermediate: The 2-bromo-4-methylbenzyl alcohol is typically converted to a more reactive derivative (such as the corresponding halide or tosylate) to enhance its reactivity in subsequent coupling steps.

  • Coupling with oxolan-2-ylmethanamine: The reactive 2-bromo-4-methylbenzyl intermediate undergoes nucleophilic substitution with oxolan-2-ylmethanamine, often in the presence of a base such as potassium carbonate or triethylamine.

  • Purification processes: The final compound is purified using various techniques including column chromatography, recrystallization, or distillation depending on the scale and required purity .

These synthetic methods typically require careful control of reaction conditions, including temperature, solvent choice (e.g., dimethyl sulfoxide, acetonitrile, or tetrahydrofuran), and reaction time to optimize yields and minimize side reactions.

Reactivity and Chemical Behavior

Functional Group Reactivity

(2-Bromo-4-methylphenyl)methylamine exhibits reactivity patterns characteristic of its constituent functional groups:

  • Bromine functionality: The bromine atom in the ortho position of the aromatic ring serves as an electrophilic site for various transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This enables further functionalization of the aromatic ring with various carbon-based substituents.

  • Secondary amine group: The secondary amine can participate in numerous reactions:

    • Acylation with acid chlorides or anhydrides to form amides

    • Alkylation with alkyl halides to form tertiary amines

    • Reaction with carbonyl compounds to form imines or enamines

    • Coordination to metal centers, potentially serving as a ligand in organometallic complexes

  • Tetrahydrofuran ring: The oxolane moiety exhibits properties typical of cyclic ethers, including:

    • Moderate basicity of the oxygen atom

    • Potential for ring-opening under strongly acidic conditions

    • Ability to coordinate to Lewis acids via the oxygen lone pairs

These diverse reactivity patterns make (2-Bromo-4-methylphenyl)methylamine a versatile building block for the synthesis of more complex molecular architectures.

Reaction Mechanisms

The reactions of (2-Bromo-4-methylphenyl)methylamine typically proceed through well-established mechanisms. For instance, cross-coupling reactions involving the bromine substituent generally follow catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps mediated by transition metal catalysts such as palladium complexes. Such reactions can be utilized to introduce various functional groups at the position occupied by bromine, enabling the synthesis of diverse derivatives with tailored properties .

Similarly, transformations involving the amine group typically proceed through nucleophilic addition or substitution mechanisms. The nitrogen atom can act as a nucleophile, attacking electrophilic centers in various reagents to form new C-N bonds. Understanding these mechanistic pathways is crucial for predicting the outcome of reactions and designing efficient synthetic strategies for the preparation of target compounds.

Analytical Methods for Characterization

Spectroscopic Analysis

(2-Bromo-4-methylphenyl)methylamine can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy can identify key proton signals, including those from the aromatic ring (typically 6-8 ppm), methyl group (around 2.3 ppm), methylene bridges (3-4 ppm), and the oxolane ring (3.5-4.5 ppm).

    • ¹³C NMR spectroscopy provides information about the carbon framework, with characteristic signals for the aromatic carbons (120-140 ppm), the carbon bearing the bromine atom (typically around 120-125 ppm), and the aliphatic carbons from the methyl group and oxolane ring.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), C=C aromatic stretching (1400-1600 cm⁻¹), and C-O stretching from the oxolane ring (1050-1150 cm⁻¹).

  • Mass Spectrometry:

    • Characteristic molecular ion peaks showing the isotopic pattern typical of bromine-containing compounds (M⁺ and M+2⁺ with nearly equal intensities due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

    • Fragment ions corresponding to the loss of the oxolane ring or cleavage at the amine linkage can provide structural confirmation .

Chromatographic Methods

For purification and analysis, several chromatographic techniques are applicable:

  • High-Performance Liquid Chromatography (HPLC):

    • Typically using reverse-phase columns (C18) with methanol/water or acetonitrile/water mobile phases with UV detection at wavelengths corresponding to aromatic absorption (typically 254-280 nm).

  • Gas Chromatography (GC):

    • Applicable for analyzing the purity of the compound, potentially using moderately polar stationary phases such as 5% phenyl-methylpolysiloxane.

  • Thin-Layer Chromatography (TLC):

    • Useful for reaction monitoring and purification guidance, typically using silica gel plates with eluent systems such as ethyl acetate/hexanes mixtures or dichloromethane/methanol combinations .

Comparison with Similar Compounds

Structural Analogs

(2-Bromo-4-methylphenyl)methylamine belongs to a broader family of compounds containing similar structural features. Comparing it with related compounds provides insights into structure-property relationships:

CompoundStructural DifferenceKey Property Distinction
(4,5-Dimethyl-3-nitrophenyl)sulfonylamineContains sulfonamide linkage instead of amine; contains nitro group instead of bromineStronger hydrogen bond acceptor; more acidic N-H; different electronic properties due to nitro group
2-Bromo-N-(4-methylphenyl)acetamideContains amide linkage instead of amine; different positioning of bromineLower basicity; different conformational preferences; greater hydrogen bond capability
Bis(2-bromo-4-methylphenyl)amineContains two identical 2-bromo-4-methylphenyl groupsMore sterically hindered; lacks the oxolane component; potential for different coordination properties
2-[(4-bromothiophen-2-yl)methyl-methylamino]-N-[[(2R)-oxolan-2-yl]methyl]acetamideContains thiophene instead of benzene; contains tertiary amine and amide groupsDifferent electronic properties due to thiophene; more complex functionality with additional amide group

These comparisons highlight the unique features of (2-Bromo-4-methylphenyl)methylamine relative to other structurally related compounds. The specific combination of functional groups and their spatial arrangement contributes to its distinct chemical reactivity and potential applications .

Structure-Activity Relationships

Structure-activity relationships for (2-Bromo-4-methylphenyl)methylamine and its analogs have been investigated in various contexts. The position of substituents on the aromatic ring, the nature of the linking group between the aromatic and oxolane components, and the presence of additional functional groups all influence the compound's reactivity, physical properties, and potential biological activities. For instance, compounds with electron-withdrawing groups like nitro or additional halogens may exhibit different reactivities in nucleophilic aromatic substitution reactions compared to (2-Bromo-4-methylphenyl)methylamine .

Future Research Directions

Synthetic Methodology Advancement

Future research on (2-Bromo-4-methylphenyl)methylamine could focus on developing more efficient and sustainable synthetic routes. This may include:

  • Green chemistry approaches using environmentally friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF) or water-based systems

  • Catalytic methods that enable direct C-H functionalization rather than requiring pre-functionalized starting materials

  • Flow chemistry techniques for continuous production with improved safety profiles and scalability

Such methodological advances would enhance the accessibility of the compound and its derivatives for various applications .

Expanded Application Development

Potential new applications for (2-Bromo-4-methylphenyl)methylamine and its derivatives may include:

  • Development as selective ligands for metal-catalyzed transformations, leveraging the combination of amine coordination and steric effects from the bromine substituent

  • Incorporation into supramolecular architectures as building blocks for molecular recognition systems

  • Exploration of potential biological activities through systematic modification of the core structure and evaluation in relevant screening systems

These exploratory directions could uncover novel uses for this versatile compound beyond its current applications.

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